2',4',6'-Trihydroxydihydrochalcone
Overview
Description
2',4',6'-Trihydroxydihydrochalcone is an organic compound that features a cyclohexadienyl group and a trihydroxyphenyl group connected by a propenone linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2',4',6'-Trihydroxydihydrochalcone can be achieved through several synthetic routes. One common method involves the aldol condensation reaction between cyclohexa-2,4-dien-1-one and 2,4,6-trihydroxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions in an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexa-2,4-dien-1-YL group, leading to the formation of quinones.
Reduction: Reduction reactions can convert the propenone linker to a saturated propanol group.
Substitution: The hydroxyl groups on the trihydroxyphenyl moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Saturated alcohols.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
The compound’s potential antioxidant properties, due to the presence of hydroxyl groups, make it a candidate for biological studies related to oxidative stress and cellular protection.
Medicine
Research may explore its use as a lead compound for the development of new pharmaceuticals, particularly those targeting oxidative stress-related diseases.
Industry
In material science, the compound could be investigated for its potential use in the development of new polymers or as a precursor for advanced materials with specific properties.
Mechanism of Action
The mechanism by which 2',4',6'-Trihydroxydihydrochalcone exerts its effects would depend on its specific application. For example, in biological systems, its antioxidant activity could involve the donation of hydrogen atoms from the hydroxyl groups to neutralize free radicals. The molecular targets and pathways would include reactive oxygen species and related cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Curcumin: A compound with a similar propenone linker and phenolic groups, known for its antioxidant and anti-inflammatory properties.
Quercetin: A flavonoid with multiple hydroxyl groups, also known for its antioxidant activity.
Uniqueness
2',4',6'-Trihydroxydihydrochalcone is unique due to the presence of the cyclohexa-2,4-dien-1-YL group, which can undergo specific reactions not possible with other similar compounds. This structural feature may impart unique chemical and biological properties.
Properties
IUPAC Name |
3-phenyl-1-(2,4,6-trihydroxyphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c16-11-8-13(18)15(14(19)9-11)12(17)7-6-10-4-2-1-3-5-10/h1-5,8-9,16,18-19H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQGMMRHTWIOGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1088-08-0 | |
Record name | 2′,4′,6′-Trihydroxydihydrochalcone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1088-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-phenyl-1-(2,4,6-trihydroxyphenyl)propan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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